molecular formula C14H18N4OS B3986358 N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)thiourea

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)thiourea

Cat. No. B3986358
M. Wt: 290.39 g/mol
InChI Key: VLASDOVTGWEWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-methoxyphenyl)thiourea” is a chemical compound with the molecular formula C14H18N4OS . It is also known by other names such as “1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)thiourea” and "1-(3-(1H-imidazol-1-yl)propyl)-3-(4-methoxyphenyl)thiourea" .


Molecular Structure Analysis

The molecular weight of this compound is 290.39 g/mol . The InChI string, which represents the structure of the molecule, is "InChI=1S/C14H18N4OS/c1-19-13-5-3-12(4-6-13)17-14(20)16-7-2-9-18-10-8-15-11-18/h3-6,8,10-11H,2,7,9H2,1H3,(H2,16,17,20)" . The canonical SMILES representation is "COC1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2" .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 6 rotatable bonds . The topological polar surface area is 83.2 Ų . The exact mass and the monoisotopic mass of the compound are both 290.12013238 g/mol .

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)thiourea acts as a competitive inhibitor of GSK-3, binding to the ATP-binding site of the kinase domain. GSK-3 is a key regulator of many signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3, this compound can activate the Wnt/β-catenin pathway, leading to the upregulation of target genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, promotion of neurogenesis, and improvement of insulin sensitivity and glucose tolerance. In addition, this compound has been shown to reduce inflammation and oxidative stress, and to enhance the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)thiourea for lab experiments is its specificity as a GSK-3 inhibitor. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of GSK-3 in various signaling pathways. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of GSK-3. In addition, this compound has poor solubility in water, which may require the use of organic solvents for in vitro experiments.

Future Directions

There are several potential future directions for research on N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of GSK-3 in various diseases, including cancer, diabetes, and neurodegenerative disorders, and the potential therapeutic applications of GSK-3 inhibitors in these diseases. Finally, the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, may improve its therapeutic potential.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance by inhibiting GSK-3, which negatively regulates insulin signaling. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis, and to promote neurogenesis.

properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-13-5-3-12(4-6-13)17-14(20)16-7-2-9-18-10-8-15-11-18/h3-6,8,10-11H,2,7,9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLASDOVTGWEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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